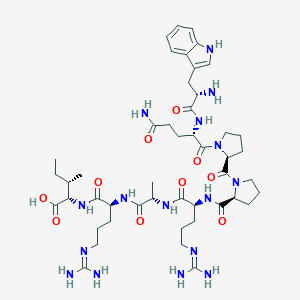

Fibronectin Adhesion-promoting Peptide

描述

属性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N16O10/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t25-,26-,29-,31-,32-,33-,34-,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXIMRGEBNSORH-PJRZOMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430998 | |

| Record name | SCHEMBL3089699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1023.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125720-21-0 | |

| Record name | SCHEMBL3089699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect of Cellular Adhesion: A Technical Guide to Fibronectin's Adhesion-Promoting Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a cornerstone of cellular adhesion, migration, and signaling. Its ability to interact with cells is largely mediated by specific short amino acid sequences that act as ligands for cell surface receptors, primarily integrins. This technical guide provides an in-depth exploration of the core fibronectin adhesion-promoting peptides, their binding characteristics, the experimental protocols to study them, and the intricate signaling pathways they trigger.

Core Adhesion-Promoting Peptide Sequences

Fibronectin's cell-adhesive properties are not monolithic but are attributed to several key peptide sequences. The most prominent of these are the RGD, PHSRN, and WQPPRARI motifs, each with distinct receptor targets and functional roles.

The Primary Adhesion Motif: Arginyl-Glycyl-Aspartic Acid (RGD)

The tripeptide sequence Arg-Gly-Asp (RGD) is the most well-characterized and ubiquitous cell adhesion motif found in fibronectin and other ECM proteins.[1] Located within the tenth type III domain of fibronectin (FNIII10), the RGD loop serves as the primary recognition site for a multitude of integrins.[2][3]

The Synergy Site: Pro-His-Ser-Arg-Asn (PHSRN)

Located in the adjacent ninth type III domain (FNIII9), the Pro-His-Ser-Arg-Asn (PHSRN) sequence acts as a synergy site, enhancing the binding of α5β1 integrin to the RGD motif.[4][5] While it can independently mediate cell adhesion, its primary role is to increase the affinity and specificity of the RGD-integrin interaction.[6][7][8]

The Heparin-Binding Domain Peptide: Trp-Gln-Pro-Pro-Arg-Ala-Arg-Ile (WQPPRARI)

Within the C-terminal heparin-binding domain of fibronectin lies the Trp-Gln-Pro-Pro-Arg-Ala-Arg-Ile (WQPPRARI) sequence, which promotes cell adhesion and focal adhesion formation.[9][10] This peptide primarily interacts with cell surface heparan sulfate (B86663) proteoglycans (HSPGs), initiating distinct signaling cascades that can act synergistically with integrin-mediated signals.[10]

Quantitative Analysis of Peptide-Receptor Interactions

The binding affinity of these peptides to their respective receptors is a critical determinant of their biological activity. These interactions are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a ligand to its receptor.

| Peptide Sequence | Primary Receptor(s) | Reported IC50 Values (nM) | Notes |

| RGD (linear) | αvβ3, α5β1, αvβ5 | 89 (αvβ3), 335 (α5β1), 440 (αvβ5) | Affinity can be significantly influenced by flanking residues and cyclization of the peptide.[11] |

| Cyclic RGD Peptides | αvβ3, α5β1, αvβ5 | Low nanomolar to sub-nanomolar range | Conformational constraint in cyclic peptides often leads to higher affinity and selectivity for specific integrins. |

| PHSRN | α5β1 Integrin | Lower affinity than RGD | Binds competitively with RGD to α5β1 integrin.[6][7][8] Specific IC50 values are less commonly reported as it is often studied in synergy with RGD. |

| WQPPRARI | Heparan Sulfate Proteoglycans | Not typically measured by IC50 | Binding is characterized by electrostatic interactions with sulfated glycosaminoglycans.[10] |

Experimental Protocols

The study of fibronectin adhesion-promoting peptides relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with an adhesion-promoting peptide.

Materials:

-

96-well tissue culture plates (non-treated for coating)

-

Fibronectin peptide of interest (RGD, PHSRN, WQPPRARI)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA) for blocking

-

Cell line expressing the relevant receptors

-

Serum-free cell culture medium

-

Crystal Violet staining solution (0.1% in 200 mM MES, pH 6.0)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Protocol:

-

Coating: Dissolve the peptide in PBS to the desired concentration (e.g., 10-50 µg/mL). Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Aspirate the peptide solution and wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Cell Seeding: Wash the wells twice with PBS. Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes. Wash with PBS and then add 100 µL of Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.

-

Quantification: Wash the wells extensively with water to remove excess stain. Allow the plate to dry completely. Solubilize the stain by adding 100 µL of solubilization buffer to each well. Measure the absorbance at 570-595 nm using a plate reader.

Competitive Binding Assay (ELISA-based)

This assay is used to determine the IC50 value of a peptide by measuring its ability to compete with a labeled ligand for binding to a purified receptor.

Materials:

-

High-binding 96-well microplate

-

Purified integrin receptor

-

Biotinylated RGD peptide (or other labeled ligand)

-

Unlabeled competitor peptides (at various concentrations)

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline with Tween 20 - TBST)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Receptor Coating: Coat the wells of the microplate with the purified integrin receptor (e.g., 0.5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the plate with TBST and block with blocking buffer for 1-2 hours at room temperature.

-

Competition: Prepare serial dilutions of the unlabeled competitor peptide. Add the competitor peptide dilutions to the wells, followed by a constant concentration of the biotinylated RGD peptide. Incubate for 1-3 hours at room temperature.

-

Detection: Wash the wells with TBST. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Signal Development: Wash the wells with TBST. Add TMB substrate and incubate until a blue color develops. Stop the reaction by adding the stop solution.

-

Data Analysis: Measure the absorbance at 450 nm. The absorbance is inversely proportional to the binding affinity of the competitor peptide. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Analysis of FAK Phosphorylation by Western Blot

This protocol assesses the activation of a key downstream signaling molecule, Focal Adhesion Kinase (FAK), upon cell adhesion to a fibronectin peptide.

Materials:

-

Cell culture dishes coated with the fibronectin peptide

-

Cell line of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FAK Tyr397, anti-total FAK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Stimulation: Plate cells on dishes coated with the fibronectin peptide for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and incubate with ECL substrate.

-

Imaging: Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

Signaling Pathways and Logical Relationships

The binding of fibronectin adhesion-promoting peptides to their receptors initiates a cascade of intracellular signaling events that regulate cell behavior.

Integrin-Mediated Signaling

The interaction of RGD and PHSRN with integrins leads to the clustering of integrin receptors and the recruitment of a complex of signaling proteins to the cytoplasmic tail of the integrin β subunit. This signaling complex, often referred to as the "adhesome," includes kinases, adaptors, and cytoskeletal proteins.

Experimental Workflow for Studying Peptide-Mediated Adhesion and Signaling

A logical workflow for investigating the effects of a novel fibronectin-derived peptide is outlined below.

Conclusion

The adhesion-promoting peptides of fibronectin are not merely structural components of the extracellular matrix but are potent signaling molecules that direct fundamental cellular processes. The RGD, PHSRN, and WQPPRARI sequences, through their specific interactions with integrins and proteoglycans, provide a sophisticated mechanism for cells to sense and respond to their environment. A thorough understanding of these peptides, their binding kinetics, and the signaling pathways they activate is paramount for the development of novel therapeutics targeting a wide range of pathologies, from cancer to fibrosis, and for the design of advanced biomaterials for tissue engineering and regenerative medicine. This guide provides the foundational knowledge and experimental framework for researchers to delve into the intricate world of fibronectin-mediated cell adhesion.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Integrin - Wikipedia [en.wikipedia.org]

- 3. The PHSRN sequence induces extracellular matrix invasion and accelerates wound healing in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Complex Formation with Focal Adhesion Kinase: A Mechanism to Regulate Activity and Subcellular Localization of Src Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. The synergy peptide PHSRN and the adhesion peptide RGD mediate cell adhesion through a common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A synthetic peptide from the COOH-terminal heparin-binding domain of fibronectin promotes focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Fibronectin's Heparin-Binding Domain in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adhesion of cells to the extracellular matrix (ECM) is a fundamental process governing tissue development, homeostasis, and repair. Fibronectin, a key component of the ECM, orchestrates cell adhesion through its multiple functional domains. Among these, the C-terminal heparin-binding domain (HBD), also known as Hep II, plays a critical and synergistic role in mediating robust cell attachment, spreading, and the formation of organized cytoskeletal structures. This technical guide provides an in-depth exploration of the function of the fibronectin heparin-binding domain in cell adhesion, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this vital biological process.

Introduction to Fibronectin and its Heparin-Binding Domain

Fibronectin is a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix and in plasma.[1][2] It is a dimeric molecule composed of two nearly identical polypeptide chains linked by a pair of disulfide bonds at their C-termini. Each monomer is a mosaic of three types of repeating modules: type I, type II, and type III repeats.[2] These modules are organized into distinct functional domains that mediate interactions with a variety of molecules, including collagen, fibrin, and cell-surface receptors.[1][2]

The C-terminal region of fibronectin contains the high-affinity heparin-binding domain (HBD or Hep II), which is composed of the 12th to 14th type III repeats (FNIII12-14).[3][4] This domain is characterized by clusters of positively charged amino acids that interact with the negatively charged sulfate (B86663) and carboxyl groups of heparin and heparan sulfate proteoglycans (HSPGs) on the cell surface.[2] Key amino acid sequences within the HBD, such as the PRARI motif in FNIII14 and basic residues in FNIII13, are crucial for these interactions.[5][6] The HBD works in concert with the central cell-binding domain (CBD), which contains the canonical Arg-Gly-Asp (RGD) sequence, to promote full cell adhesion and spreading.[7]

Molecular Interactions of the Heparin-Binding Domain in Cell Adhesion

The function of the fibronectin HBD in cell adhesion is primarily mediated through its interaction with cell-surface heparan sulfate proteoglycans, most notably syndecan-4. This interaction is a critical co-receptor signaling event that complements the binding of integrins to the RGD sequence in the CBD.

Interaction with Syndecan-4

Syndecan-4 is a transmembrane HSPG that is a key component of focal adhesions.[8] The heparan sulfate glycosaminoglycan (GAG) chains of syndecan-4 bind to the HBD of fibronectin, an interaction that is essential for the formation of stable focal adhesions and actin stress fibers.[8][9] This binding event is thought to induce clustering of syndecan-4 molecules, which initiates intracellular signaling cascades.[1]

Synergy with Integrins

While the interaction of integrins, such as α5β1, with the RGD sequence of fibronectin is sufficient for initial cell attachment, the subsequent processes of cell spreading, focal adhesion maturation, and stress fiber formation require the synergistic action of the HBD.[10] The HBD's engagement with syndecan-4 provides a necessary second signal that cooperates with integrin-mediated signals.[10]

Furthermore, the HBD has been shown to interact directly with certain integrins, such as α4β1.[11] The PRARI sequence within the FNIII14 repeat is a binding site for α4β1 integrin, and this interaction can modulate cell contractility and cytoskeletal organization independently of syndecan-4 in some contexts.[11]

Quantitative Data on Binding Interactions

The affinity of the fibronectin heparin-binding domain for its ligands has been quantified using various biophysical techniques. These data are crucial for understanding the strength and specificity of these interactions.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference(s) |

| Plasma Fibronectin (PFn) and Heparin | Fluorescence Polarization | 118-217 nM | [3] |

| PFn Hep II domain (33-kDa fragment) and Heparin | Fluorescence Polarization | ~0.5 - 1.1 µM | [3] |

| PFn Hep I domain (29-kDa fragment) and Heparin | Fluorescence Polarization | ~30,000 mM | [3] |

| Fibronectin and 125I-heparin (single-site model) | Equilibrium Binding Assay | 19 ± 4 nM | [12] |

| β-parvin and Syndecan-4 cytoplasmic domain | Surface Plasmon Resonance | 11.1 ± 9.1 nM | [13] |

Signaling Pathways Downstream of the Heparin-Binding Domain

The engagement of the fibronectin HBD with cell surface receptors, primarily syndecan-4, triggers a cascade of intracellular signaling events that culminate in the organization of the actin cytoskeleton and the formation of mature focal adhesions.

Activation of Protein Kinase C (PKC)

The clustering of syndecan-4 upon binding to the HBD leads to the recruitment and activation of Protein Kinase C alpha (PKCα) at the plasma membrane.[8] The cytoplasmic domain of syndecan-4 directly interacts with PKCα, and this interaction is essential for its activation.[1] Activated PKCα plays a crucial role in the subsequent signaling events leading to cytoskeletal reorganization.

Regulation of Rho GTPases

A key downstream effector of syndecan-4 and PKCα signaling is the small GTPase RhoA.[10][14] Activation of the syndecan-4/PKCα pathway leads to an increase in the levels of active, GTP-bound RhoA.[14] RhoA, in turn, promotes the formation of contractile actin stress fibers and the maturation of focal adhesions through its downstream effectors, such as Rho-associated kinase (ROCK).[15] The cooperative signaling between integrins and syndecan-4 is necessary for the robust activation of RhoA.[10]

Phosphorylation of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a central component of focal adhesions.[16] The ligation of syndecan-4 by the fibronectin HBD regulates the phosphorylation of FAK at tyrosine 397 (Tyr397).[16] This phosphorylation event is dependent on RhoA activity and is critical for the assembly and stability of focal adhesions.[16][17]

Signaling Pathway of Fibronectin HBD-Mediated Cell Adhesion

Figure 1. Simplified signaling pathway illustrating the synergistic action of the fibronectin HBD and RGD domains in promoting cell adhesion.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of the fibronectin heparin-binding domain in cell adhesion. Detailed protocols for some of the key assays are provided below.

Solid-Phase Cell Adhesion Assay

This assay quantifies the attachment of cells to surfaces coated with fibronectin or its fragments.

Materials:

-

96-well tissue culture plates

-

Fibronectin or fibronectin fragments (e.g., HBD)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension in serum-free medium

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

Procedure:

-

Coat the wells of a 96-well plate with fibronectin or its fragments at a desired concentration (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound protein.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Add a suspension of cells (e.g., 5 x 104 cells/well) in serum-free medium to each well.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the wells with PBS and stain with Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain and allow to air dry.

-

Solubilize the stain by adding solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Experimental Workflow for a Cell Adhesion Assay

Figure 2. Step-by-step workflow for a typical solid-phase cell adhesion assay.

Immunofluorescence Staining of Focal Adhesions

This protocol allows for the visualization of focal adhesions and the actin cytoskeleton in cells adherent to fibronectin-coated surfaces.

Materials:

-

Glass coverslips

-

Fibronectin

-

Cells

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

1% BSA in PBS (blocking buffer)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin)

-

Fluorescently labeled secondary antibody

-

Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Coat sterile glass coverslips with fibronectin (10 µg/mL in PBS) overnight at 4°C.

-

Wash the coverslips with PBS and place them in the wells of a tissue culture plate.

-

Seed cells onto the coverslips and culture until they are well-spread.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Focal adhesions will appear as distinct, elongated structures, and stress fibers will be visible as bundles of F-actin.

Conclusion and Future Directions

The heparin-binding domain of fibronectin is a critical modulator of cell adhesion, acting in synergy with the central cell-binding domain to promote the formation of stable cell-matrix interactions and the organization of the actin cytoskeleton. The interaction of the HBD with cell-surface syndecan-4 initiates a complex signaling cascade involving PKC and Rho GTPases, which ultimately regulates the assembly and maturation of focal adhesions.

A thorough understanding of the molecular mechanisms underlying the function of the fibronectin HBD is essential for the development of novel therapeutic strategies for a range of pathological conditions, including cancer metastasis, fibrosis, and wound healing. Future research in this area will likely focus on dissecting the intricate crosstalk between syndecan- and integrin-mediated signaling pathways, identifying novel binding partners of the HBD, and developing targeted therapies that can modulate the adhesive properties of cells by targeting the fibronectin-HBD-syndecan axis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of the fibronectin heparin-binding domain in cell biology and disease.

References

- 1. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of a heparin‐ and integrin‐binding segment of human fibronectin | The EMBO Journal [link.springer.com]

- 3. Evidence that binding to the carboxyl-terminal heparin-binding domain (Hep II) dominates the interaction between plasma fibronectin and heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heparin-Fibronectin Interactions in the Development of Extracellular Matrix Insolubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of the heparin binding domain of fibronectin in attachment and spreading of human bone-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syndecan-4 binding to the high affinity heparin-binding domain of fibronectin drives focal adhesion formation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coregulation of Fibronectin Signaling and Matrix Contraction by Tenascin-C and Syndecan-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syndecan-4 signals cooperatively with integrins in a Rhodependent manner in the assembly of focal adhesions and actin stress fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heparin II domain of fibronectin mediates contractility through an α4β1 co-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Syndecan-4 interacts directly with β-parvin and regulates the ILK-PINCH-β-parvin complex, the β-parvin-β-PIX-Rac1 axis, and cardiomyocyte geometry in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 16. Syndecan-4 modulates focal adhesion kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The WQPPRARI Peptide: A Technical Guide to its Mechanism of Action in Focal Adhesion Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cell adhesion to the extracellular matrix is a fundamental biological process orchestrated by complex signaling events. While the interaction of integrins with RGD-containing domains of fibronectin is a well-established initiator of cell attachment and spreading, the subsequent formation of organized focal adhesions and stress fibers requires additional signals.[1] The C-terminal heparin-binding domain of fibronectin provides these crucial secondary signals. The WQPPRARI peptide, one of five heparin-binding sequences in this domain, is unique in its ability to promote focal adhesion formation as a free peptide.[1] This guide will delve into the molecular interactions and signaling pathways initiated by WQPPRARI, offering insights for researchers in cell biology and professionals in drug development exploring novel therapeutics targeting cell adhesion.

Core Mechanism of Action

The primary mechanism of action for the WQPPRARI peptide involves its binding to cell surface heparan sulfate (B86663) proteoglycans (HSPGs). This interaction is thought to cluster HSPGs, initiating a downstream signaling cascade that synergizes with integrin signaling to promote the assembly of focal adhesions.

Interaction with Heparan Sulfate Proteoglycans

The biological activity of WQPPRARI is significantly reduced by treatment of cells with heparinase II and III, as well as by competition with soluble heparin, indicating a direct interaction with HSPGs.[1] Chondroitinase ABC or chondroitin (B13769445) sulfate have no such inhibitory effect, highlighting the specificity of the interaction with heparan sulfate chains.[1] The PRARI motif is the principal active sequence responsible for this interaction.

Synergy with Integrin Signaling

The formation of focal adhesions is a cooperative process requiring both integrin engagement with the ECM and signals from other cell surface receptors. While integrins initiate the initial attachment, the clustering of HSPGs by WQPPRARI provides a necessary secondary signal for the maturation of these nascent adhesions into fully formed focal adhesions.

Signaling Pathways

The binding of WQPPRARI to HSPGs is hypothesized to trigger intracellular signaling pathways that converge with those activated by integrins, leading to the recruitment of focal adhesion proteins and the organization of the actin cytoskeleton.

Putative Downstream Signaling Cascade

Based on the known roles of HSPGs and fibronectin in focal adhesion formation, the following signaling pathway is proposed for the WQPPRARI peptide:

-

Binding and Clustering: The WQPPRARI peptide binds to the heparan sulfate chains of cell surface proteoglycans, such as syndecans, causing them to cluster.

-

Activation of Protein Kinase C (PKC): The clustering of syndecans is known to activate Protein Kinase C (PKC), a key regulator of focal adhesion assembly.

-

Recruitment of Focal Adhesion Proteins: Activated PKC, in concert with signals emanating from integrin engagement (such as the activation of Focal Adhesion Kinase - FAK, and Src family kinases), promotes the recruitment and phosphorylation of key focal adhesion proteins. These include:

-

FAK: A central kinase in focal adhesion signaling.

-

Src: A non-receptor tyrosine kinase that acts downstream of FAK.

-

Paxillin (B1203293): A scaffold protein that recruits other signaling molecules.

-

Vinculin: A protein that links integrins to the actin cytoskeleton.

-

Talin: Another key protein linking integrins to actin.

-

-

Actin Cytoskeleton Reorganization: The assembled focal adhesion complex nucleates the formation of actin stress fibers, providing the structural basis for stable cell adhesion and tension generation.

Visualization of the Proposed Signaling Pathway

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data for the WQPPRARI peptide, such as binding affinities (Kd), IC50, or EC50 values for focal adhesion formation. The research to date has been primarily qualitative, demonstrating the peptide's ability to induce this biological process. For comparative purposes, the table below summarizes the types of quantitative data that would be valuable for a complete understanding of the peptide's activity.

| Parameter | Description | Expected Range/Value |

| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of WQPPRARI to heparan sulfate. | Not Available |

| EC50 for Focal Adhesion | The concentration of WQPPRARI that induces 50% of the maximal focal adhesion formation. | Not Available |

| IC50 for Inhibition | The concentration of WQPPRARI that inhibits 50% of a competing process (if applicable). | Not Available |

Experimental Protocols

Detailed experimental protocols from the original study by Woods et al. (1993) are not available in the public domain. However, based on the abstract and subsequent research in the field, the following are representative protocols for the key experiments likely performed to characterize the activity of the WQPPRARI peptide.

Peptide Synthesis

Synthetic peptides can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Peptide Synthesis:

Cell Culture and Adhesion Assay

Human foreskin fibroblasts are a suitable cell line for these assays.

Protocol for Focal Adhesion Assay:

-

Cell Seeding: Plate human foreskin fibroblasts on glass coverslips coated with a suboptimal concentration of the central cell-binding domain of fibronectin. This allows for initial cell attachment without robust focal adhesion formation.

-

Peptide Treatment: Add the WQPPRARI peptide to the culture medium at various concentrations. Include control peptides (e.g., scrambled sequence) and conditions (e.g., no peptide).

-

Incubation: Incubate the cells for a sufficient time to allow for focal adhesion formation (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence Staining: Stain for focal adhesion marker proteins such as vinculin or paxillin using specific primary antibodies followed by fluorescently labeled secondary antibodies. Counterstain for F-actin with phalloidin (B8060827) and nuclei with DAPI.

-

Microscopy and Analysis: Visualize the cells using fluorescence microscopy. Quantify the number and size of focal adhesions per cell using image analysis software.

Logical Flow of the Adhesion Assay:

Heparinase Treatment and Competition Assays

To confirm the role of HSPGs, the focal adhesion assay can be modified as follows:

-

Heparinase Treatment: Pre-treat the cells with heparinase II and III before adding the WQPPRARI peptide.

-

Competition Assay: Co-incubate the cells with the WQPPRARI peptide and an excess of soluble heparin.

A significant reduction in focal adhesion formation under these conditions would confirm the involvement of HSPGs.

Conclusion and Future Directions

The WQPPRARI peptide serves as a valuable tool for dissecting the molecular requirements for focal adhesion formation beyond initial integrin-ligand interactions. Its mechanism of action, centered on the engagement of heparan sulfate proteoglycans, highlights the importance of co-receptor signaling in regulating cell adhesion.

Future research should focus on:

-

Quantitative Binding Studies: Determining the precise binding affinity of WQPPRARI and its active PRARI motif to various HSPGs.

-

Structural Analysis: Elucidating the three-dimensional structure of the peptide in complex with heparan sulfate oligosaccharides.

-

Dose-Response Characterization: Establishing clear dose-response curves for focal adhesion formation to determine EC50 values.

-

Therapeutic Potential: Exploring the potential of WQPPRARI and its derivatives as modulators of cell adhesion in pathological conditions such as fibrosis and cancer metastasis.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the biological activities of the WQPPRARI peptide. A more complete quantitative understanding will be crucial for translating the potential of this and related peptides into therapeutic applications.

References

The Discovery and Evolution of Fibronectin's Cell Adhesion Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibronectin, a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix (ECM), is a cornerstone of cell adhesion, migration, growth, and differentiation.[1] Its discovery and the subsequent elucidation of its cell-binding mechanisms have revolutionized our understanding of cell-matrix interactions and paved the way for advancements in biomaterials, tissue engineering, and targeted therapeutics. This technical guide provides an in-depth exploration of the history of fibronectin's cell adhesion peptides, focusing on the pivotal discovery of the Arginine-Glycine-Aspartate (RGD) sequence, and details the experimental methodologies and signaling pathways that underpin this critical biological interaction.

A Historical Perspective: From "LETS" Protein to the RGD Motif

The journey to understanding fibronectin's role in cell adhesion began in the 1970s with the observation that a large, external, transformation-sensitive (LETS) protein was present on the surface of normal fibroblasts but was diminished or absent on transformed, cancerous cells.[2] This protein was later identified as fibronectin. A significant breakthrough came from the laboratories of Erkki Ruoslahti and Erkki Engvall, who demonstrated that fibronectin binds to collagen, a key component of the ECM.[3] This finding suggested a mechanism by which cells could anchor themselves to their surrounding matrix.

The quest to identify the specific region of fibronectin responsible for cell attachment led to a series of elegant experiments in the early 1980s by Ruoslahti and his colleague Michael Pierschbacher. Through proteolytic fragmentation of the fibronectin molecule, they narrowed down the cell-binding activity to a specific domain. To pinpoint the minimal active sequence, they synthesized a series of peptides corresponding to this region and tested their ability to promote cell attachment. This systematic approach led to the groundbreaking discovery that the simple tripeptide sequence, Arginine-Glycine-Aspartate (RGD), was the minimal essential motif for cell adhesion.[4] Peptides containing the RGD sequence could promote cell attachment when coated on a surface, and importantly, soluble RGD-containing peptides could inhibit the attachment of cells to fibronectin-coated surfaces, demonstrating the specificity of this interaction.[4]

Further research revealed that the RGD sequence is not exclusive to fibronectin but is a common cell recognition motif in a multitude of ECM proteins, including vitronectin, fibrinogen, and laminin.[4] This discovery also led to the identification of the cellular receptors for the RGD motif: the integrins, a large family of transmembrane heterodimeric proteins that physically link the ECM to the cell's internal cytoskeleton and act as signaling hubs.[4][5]

Quantitative Analysis of Fibronectin and RGD Peptide-Mediated Cell Adhesion

While the RGD motif is the core recognition sequence, full-length fibronectin elicits a more robust and complex cellular response. This is due to the presence of other binding domains and the overall architecture of the protein, which allows for multivalent interactions with integrins and other cell surface receptors.

Table 1: Comparative Analysis of Cell Adhesion on Fibronectin vs. RGD Peptides.[4]

| Parameter | Full-Length Fibronectin | RGD Peptides | Key Insights |

| Adhesive Potency | High (benchmark for cell adhesion) | Low (~1000-fold less potent than native fibronectin) | The multidomain nature of fibronectin provides a stronger, more stable interaction with the cell surface. |

| Cell Spreading Area | Larger (e.g., ~200 µm² greater for fibroblasts) | Smaller | Fibronectin promotes more extensive cytoskeletal reorganization, leading to a more flattened cell morphology. |

| Traction Force | High (3-5 times greater for fibroblasts) | Low | The additional binding sites on fibronectin enhance the mechanical coupling between the cell and the substrate. |

| Focal Adhesion Size | Larger and more mature | Smaller and more punctate | Full-length fibronectin supports the assembly of larger, more stable focal adhesion complexes. |

Table 2: Binding Affinities of RGD Peptides to Various Integrin Subtypes

The binding affinity of RGD peptides can be modulated by flanking amino acid sequences and by constraining the peptide's conformation, for instance, through cyclization. These modifications can also confer selectivity for different integrin subtypes.

| Peptide | Integrin Subtype | IC50 (nM) | Kd (nM) |

| Linear Peptides | |||

| GRGDSP | α5β1 | 335[1][6] | 396[7] |

| GRGDSP | αvβ3 | 89[1][6] | - |

| GRGDSP | αvβ5 | 440[1][6] | - |

| Cyclic Peptides | |||

| cyclo(RGDfV) | αvβ3 | - | - |

| cyclo(RGDfK) | αvβ3 | - | - |

| ACRGDGWCG | α5β1 | - | 43.7[7] |

Key Experimental Protocols

The discovery and characterization of fibronectin's cell adhesion peptides were made possible by a suite of powerful experimental techniques. Below are detailed protocols for some of the key methodologies.

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides

This protocol outlines the manual synthesis of a linear RGD peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

Materials:

-

Wang resin (pre-loaded with the C-terminal amino acid, e.g., Serine)

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)

-

Washing solvents: DMF, DCM, Methanol (B129727)

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence (Glycine, then Aspartic Acid, then Arginine).

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (Reagent K) to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Purification of Fibronectin from Plasma by Gelatin-Affinity Chromatography

This method leverages the strong interaction between fibronectin and gelatin (denatured collagen).[2][5][8]

Materials:

-

Human plasma (with anticoagulants)

-

Gelatin-Sepharose affinity column

-

Buffers:

-

Equilibration Buffer: Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) with 1 mM PMSF

-

Wash Buffer 1: TBS with 1 M NaCl

-

Wash Buffer 2: TBS with 1 M Urea (B33335)

-

Elution Buffer: 4 M Urea in TBS or 1 M Arginine in TBS

-

-

Dialysis tubing

-

Spectrophotometer

Procedure:

-

Plasma Preparation: Centrifuge fresh human plasma at high speed to remove any cryoprecipitates.

-

Column Equilibration: Equilibrate the Gelatin-Sepharose column with several column volumes of Equilibration Buffer.

-

Sample Loading: Load the clarified plasma onto the equilibrated column at a slow flow rate to allow for binding.

-

Washing:

-

Wash the column with Equilibration Buffer until the absorbance of the flow-through at 280 nm returns to baseline, indicating that all unbound proteins have been removed.

-

Wash the column with Wash Buffer 1 (1 M NaCl) to remove non-specifically bound proteins.

-

Wash the column with Wash Buffer 2 (1 M Urea) to remove additional contaminants.

-

-

Elution: Elute the bound fibronectin from the column using the Elution Buffer (4 M Urea or 1 M Arginine). Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

Dialysis: Pool the fibronectin-containing fractions and dialyze extensively against TBS at 4°C to remove the urea or arginine and allow the fibronectin to refold.

-

Purity Analysis: Assess the purity of the purified fibronectin by SDS-PAGE. A pure preparation should show a major band at approximately 220-250 kDa under reducing conditions.

Cell Adhesion Assay

This assay quantifies the attachment of cells to surfaces coated with fibronectin or RGD peptides.

Materials:

-

96-well tissue culture plates (non-treated for protein coating)

-

Fibronectin or RGD peptide solution in PBS

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

-

Cell suspension of interest (e.g., fibroblasts) in serum-free medium

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Add the fibronectin or RGD peptide solution to the wells of the 96-well plate at various concentrations.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution.

-

-

Blocking:

-

Add 1% BSA solution to each well to block non-specific binding sites.

-

Incubate for 30-60 minutes at 37°C.

-

Aspirate the blocking solution and wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium.

-

Add a defined number of cells (e.g., 1 x 10^4 to 5 x 10^4 cells) to each well.

-

Incubate for a specified time (e.g., 30-90 minutes) at 37°C to allow for cell attachment.

-

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be varied to modulate the stringency of the assay.

-

Staining:

-

Fix the adherent cells with methanol or paraformaldehyde.

-

Stain the fixed cells with Crystal Violet solution for 10-20 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

-

Quantification:

-

Solubilize the stain from the cells by adding a solubilization buffer to each well.

-

Measure the absorbance of the solubilized stain at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Immunoprecipitation and Western Blotting for FAK and Src Phosphorylation

This protocol is used to analyze the activation of FAK and Src in response to cell adhesion on fibronectin.[9][10][11][12][13]

Materials:

-

Cells cultured on fibronectin-coated dishes

-

Lysis buffer (RIPA buffer or similar) with protease and phosphatase inhibitors

-

Antibodies:

-

Primary antibody for immunoprecipitation (e.g., anti-FAK or anti-Src)

-

Primary antibodies for Western blotting (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src)

-

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After allowing cells to adhere to fibronectin for the desired time, wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cell lysate and collect it in a microcentrifuge tube.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysate with the primary antibody for immunoprecipitation (e.g., anti-FAK) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific proteins.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with BSA or non-fat milk.

-

Incubate the membrane with the primary antibodies for Western blotting (e.g., anti-phospho-FAK and anti-total FAK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

The binding of fibronectin to integrins triggers a cascade of intracellular signaling events, with Focal Adhesion Kinase (FAK) and the proto-oncogene Src playing central roles.

Fibronectin-Integrin Signaling Pathway

Caption: Fibronectin-Integrin signaling cascade initiating with FAK autophosphorylation.

Pathway Description: Upon binding of the RGD motif in fibronectin to integrin receptors, the integrins cluster and recruit FAK to the plasma membrane at sites of focal adhesions. This recruitment leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397). This phosphotyrosine serves as a high-affinity binding site for the SH2 domain of Src kinase. The binding of Src to p-FAK results in the activation of Src, which in turn phosphorylates other tyrosine residues on FAK, leading to its full activation. The activated FAK/Src complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, which regulate the reorganization of the actin cytoskeleton, leading to cell spreading, migration, and the regulation of cell proliferation and survival pathways.

Experimental Workflow for Studying Fibronectin-Mediated Cell Adhesion and Signaling

Caption: Workflow for analyzing cell adhesion and signaling on fibronectin.

Conclusion

The discovery of fibronectin and its RGD cell adhesion motif marked a paradigm shift in cell biology, unveiling a molecular basis for the intricate dialogue between cells and their environment. This in-depth guide has provided a historical overview, quantitative data, and detailed experimental protocols that form the foundation of our current understanding. For researchers, scientists, and drug development professionals, a thorough grasp of these principles and methodologies is essential for advancing research in areas ranging from fundamental cell biology to the development of novel biomaterials and targeted cancer therapies. The continued exploration of fibronectin-mediated interactions promises to yield further insights into complex biological processes and inspire new strategies for therapeutic intervention.

References

- 1. minds.wisconsin.edu [minds.wisconsin.edu]

- 2. Purification of human plasma fibronectin using immobilized gelatin and Arg affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The RGD motif in fibronectin is essential for development but dispensable for fibril assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. latamjpharm.org [latamjpharm.org]

- 7. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of fibronectin from human plasma by affinity chromatography under non-denaturing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Tyrosine phosphorylation of cortactin by the FAK-Src complex at focal adhesions regulates cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fibronectin Peptides in Extracellular Matrix Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibronectin (FN), a high-molecular-weight glycoprotein, is a fundamental component of the extracellular matrix (ECM), playing a pivotal role in tissue scaffolding, cell adhesion, migration, and signaling. The assembly of soluble fibronectin into an insoluble, fibrillar matrix is a complex, cell-mediated process orchestrated by specific peptide sequences within the fibronectin molecule. These peptides interact with cell surface receptors, primarily integrins, to initiate a cascade of events leading to the formation of a stable and functional ECM. This technical guide provides a comprehensive overview of the role of key fibronectin peptides in ECM assembly, details the underlying signaling pathways, presents quantitative interaction data, and outlines key experimental protocols for studying this process. This information is critical for researchers in cell biology, tissue engineering, and for professionals in drug development targeting processes involving ECM remodeling, such as fibrosis and cancer metastasis.

Core Concepts of Fibronectin and its Assembly

Fibronectin is a dimeric glycoprotein, with each subunit composed of repeating modules known as type I, II, and III repeats.[1] The process of converting soluble, circulating fibronectin into insoluble fibrils is known as fibronectin fibrillogenesis or matrix assembly.[2] This process is not spontaneous and requires the active participation of cells.[2] The key steps involve the binding of fibronectin to cell surface integrins, which triggers conformational changes in the fibronectin molecule, exposing cryptic self-assembly sites.[2] This allows for intermolecular interactions between fibronectin dimers, leading to the gradual formation of fibrils. This cell-mediated tension, driven by the actin cytoskeleton, is crucial for the extension and stabilization of the fibronectin matrix.

Key Fibronectin Peptides and Their Roles in ECM Assembly

The assembly of the fibronectin matrix is critically dependent on the interactions of specific peptide motifs within the fibronectin molecule with cellular receptors.

The RGD and Synergy Sites: The Primary Cell Adhesion and Assembly Hub

The primary interaction between fibronectin and cells is mediated by the central cell-binding domain, which contains two key peptide motifs:

-

The RGD Sequence: This Arginine-Glycine-Aspartic acid (RGD) sequence, located in the 10th type III repeat of fibronectin (FNIII10), is the principal recognition site for many integrins, including the primary fibronectin receptor, α5β1 integrin.[3][4]

-

The Synergy Site: Located in the 9th type III repeat (FNIII9), the PHSRN (Proline-Histidine-Serine-Arginine-Asparagine) peptide sequence acts as a synergy site.[5][6] It enhances the binding affinity and specificity of the RGD-α5β1 integrin interaction.[5][6] While the RGD motif can be recognized by several integrins, the synergy site confers a higher degree of specificity for α5β1.[7] Studies have shown that the synergy site is crucial for reinforcing cell adhesion, especially under mechanical stress.[7]

The N-Terminal Assembly Domain: The Key to Fibril Formation

The N-terminal region of fibronectin, particularly the first five type I repeats (I1-5), constitutes the primary fibronectin-binding domain.[8] This domain is essential for the self-association of fibronectin molecules, a critical step in the formation of fibrils.[8] Once fibronectin binds to integrins and undergoes a conformational change, these N-terminal domains are exposed, allowing them to bind to other fibronectin molecules, thus initiating the polymerization process.

Quantitative Data on Fibronectin Peptide Interactions

The interactions between fibronectin peptides and their receptors, as well as fibronectin self-assembly, are governed by specific binding affinities. While precise Kd values can vary depending on the experimental conditions, the following tables summarize available quantitative data.

| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |

| cRGD peptide and α5β1 integrin | ~30 nM | Fluorescence Anisotropy | [9] |

| Knottin-RGD peptide and α5β1 integrin | 9.0 nM | Surface Plasmon-enhanced Fluorescence Spectroscopy | [10] |

| Bicyclic RGD peptide and α5β1 integrin | 4.1 nM | Surface Plasmon-enhanced Fluorescence Spectroscopy | [10] |

Table 1: Binding Affinities of RGD Peptides to α5β1 Integrin

| Interacting Molecules | Binding Affinity | Method | Reference |

| FN9-10 and α5β1 integrin | 20-30 fold higher than FN10 alone | Fluorescence Anisotropy | [9] |

| AG89-activated α5β1 and RGDS peptide | 6-fold higher than TS2/16-activated α5β1 | Spinning Disk Adhesion Assay | [6] |

Table 2: Relative Binding Affinities of Fibronectin Fragments and the Role of the Synergy Site

Signaling Pathways in Fibronectin Matrix Assembly

The binding of fibronectin peptides to integrins initiates a cascade of intracellular signaling events that are essential for the cytoskeletal rearrangements and contractile forces required for fibril formation.

Core Signaling Cascade: Integrin-FAK-Src-RhoA Axis

The central signaling pathway initiated by fibronectin-integrin binding involves the sequential activation of Focal Adhesion Kinase (FAK), Src family kinases, and the small GTPase RhoA.

-

Integrin Clustering and FAK Activation: The binding of fibronectin's RGD and synergy sites to α5β1 integrins leads to the clustering of these receptors on the cell surface. This clustering facilitates the recruitment and autophosphorylation of FAK at tyrosine 397.[11][12]

-

Src Kinase Recruitment and FAK/Src Complex Formation: Phosphorylated FAK serves as a docking site for the SH2 domain of Src family kinases. The subsequent activation of Src leads to the phosphorylation of other sites on FAK, creating a fully active FAK-Src signaling complex.[11][12]

-

RhoA Activation and Cytoskeletal Contractility: The FAK-Src complex activates downstream pathways that converge on the activation of RhoA.[2][13] Activated RhoA promotes the formation of actin stress fibers and actomyosin (B1167339) contractility through its effector, Rho-associated kinase (ROCK).[2] This cellular tension is critical for stretching the fibronectin molecules and exposing the cryptic self-assembly sites.[2]

The Role of Tensin

Tensin is a cytoskeletal protein that localizes to fibrillar adhesions and plays a crucial role in fibronectin fibrillogenesis.[14][15] It is thought to link integrins to the actin cytoskeleton and is essential for the maturation of focal adhesions into fibrillar adhesions, where fibronectin fibrils are assembled.[15]

Signaling Pathway Diagram

Caption: Signaling pathway of fibronectin matrix assembly.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of fibronectin peptides in ECM assembly.

Fibronectin Fibrillogenesis Assay (Deoxycholate Insolubility Assay)

This assay quantifies the amount of fibronectin assembled into the insoluble extracellular matrix.

Materials:

-

Cell culture plates

-

Fibroblasts (e.g., NIH-3T3)

-

Cell culture medium

-

Human plasma fibronectin

-

Deoxycholate (DOC) lysis buffer (2% sodium deoxycholate, 20 mM Tris-HCl pH 8.8, 2 mM EDTA, protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-fibronectin antibody

Procedure:

-

Seed fibroblasts onto culture plates and grow to confluence.

-

Incubate the confluent cell layers with medium containing a known concentration of exogenous human plasma fibronectin (e.g., 10 µg/mL) for a specified time (e.g., 24 hours).

-

Wash the cell layers with cold phosphate-buffered saline (PBS) to remove unbound fibronectin.

-

Lyse the cells by adding DOC lysis buffer and scraping the cells.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the DOC-soluble and -insoluble fractions.

-

The supernatant contains the DOC-soluble fibronectin (unassembled or loosely associated), and the pellet contains the DOC-insoluble fibronectin (assembled into the matrix).

-

Resuspend the pellet in SDS-PAGE sample buffer.

-

Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blotting using an anti-fibronectin antibody.

-

Quantify the band intensities to determine the amount of fibronectin in each fraction.

Cell Spreading Assay

This assay assesses the ability of cells to adhere and spread on a substrate coated with fibronectin or its fragments.

Materials:

-

96-well tissue culture plates

-

Fibronectin or fibronectin peptides

-

Bovine serum albumin (BSA) for blocking

-

Cells in suspension

-

Microscope with imaging capabilities

Procedure:

-

Coat the wells of a 96-well plate with fibronectin or fibronectin peptides at a desired concentration (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS to remove unbound protein.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells with PBS.

-

Trypsinize and resuspend cells in serum-free medium.

-

Seed the cells into the coated wells at a low density (e.g., 1 x 10^4 cells/well).

-

Incubate for a set time (e.g., 1-2 hours) at 37°C to allow for cell spreading.

-

Visualize the cells using a phase-contrast microscope and capture images.

-

Quantify cell spreading by measuring the surface area of individual cells using image analysis software.

Immunofluorescence Staining of Fibronectin Fibrils

This method allows for the visualization of the assembled fibronectin matrix.

Materials:

-

Cells cultured on glass coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-fibronectin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture cells on glass coverslips until they have formed a fibronectin matrix.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[16]

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[16]

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.[16]

-

Incubate with the primary anti-fibronectin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the fibronectin fibrils using a fluorescence microscope.

Experimental Workflow Diagram

Caption: General workflow for studying fibronectin peptide function.

Applications in Drug Development and Research

A thorough understanding of the role of fibronectin peptides in ECM assembly is paramount for several areas of biomedical research and drug development:

-

Anti-Fibrotic Therapies: Aberrant fibronectin deposition is a hallmark of fibrotic diseases. Targeting the interactions between fibronectin peptides and integrins, or the downstream signaling pathways, represents a promising strategy for developing anti-fibrotic drugs.

-

Cancer Metastasis: The ECM plays a crucial role in tumor progression and metastasis. Inhibiting fibronectin matrix assembly could potentially disrupt the tumor microenvironment and reduce cancer cell invasion and migration.

-

Tissue Engineering and Regenerative Medicine: The ability to control and promote fibronectin matrix assembly is essential for creating functional tissue-engineered constructs. Synthetic peptides that mimic the cell-binding and assembly domains of fibronectin can be incorporated into biomaterials to enhance cell adhesion, proliferation, and tissue regeneration.

Conclusion

The assembly of a fibronectin-rich extracellular matrix is a highly regulated process driven by the specific interactions of fibronectin peptides with cell surface receptors and subsequent intracellular signaling. The RGD and synergy sites, in concert with the N-terminal assembly domain, orchestrate the conversion of soluble fibronectin into a stable fibrillar network. The signaling cascade involving FAK, Src, and RhoA provides the necessary mechanotransduction to drive this process. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate details of fibronectin matrix assembly. Continued research in this area will undoubtedly uncover new therapeutic targets for a wide range of diseases and advance the field of regenerative medicine.

References

- 1. Measuring the biomechanical properties of cell-derived fibronectin fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-mediated contractility exposes a cryptic site in fibronectin and induces fibronectin matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamics of integrin α5β1, fibronectin, and their complex reveal sites of interaction and conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.physik.fau.de [bio.physik.fau.de]

- 5. Defining Fibronectin's Cell Adhesion Synergy Site by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The fibronectin synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]

- 8. Quantification of fibronectin matrix assembly sites using a novel ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics of integrin α5β1, fibronectin, and their complex reveal sites of interaction and conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAK Potentiates Rac1 Activation and Localization to Matrix Adhesion Sites: A Role for βPIX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The fibronectin-binding integrins α5β1 and αvβ3 differentially modulate RhoA–GTP loading, organization of cell matrix adhesions, and fibronectin fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - The Role of Tensin in Cell Migration and Fibronectin Fibrillogenesis - University of Leicester - Figshare [figshare.le.ac.uk]

- 15. Tensin3 interaction with talin drives the formation of fibronectin-associated fibrillar adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ibidi.com [ibidi.com]

An In-depth Technical Guide to the Fibronectin Adhesion-Promoting Peptide Signaling Pathway

Executive Summary: Fibronectin (FN), a high-molecular-weight glycoprotein (B1211001) in the extracellular matrix (ECM), is a critical regulator of numerous cellular processes, including adhesion, migration, proliferation, and survival.[1][2] Its functions are primarily mediated through the interaction of specific peptide motifs within its structure with cell surface receptors, predominantly of the integrin family.[3] This guide provides a detailed examination of the signaling pathways initiated by fibronectin's adhesion-promoting peptides, such as the canonical Arg-Gly-Asp (RGD) sequence and the synergistic PHSRN site.[4] Upon binding to integrins like α5β1 and αvβ3, a cascade of intracellular events is triggered, beginning with the formation of focal adhesions and the activation of Focal Adhesion Kinase (FAK) and Src kinase.[5][6][7] This central FAK/Src complex subsequently activates major downstream pathways, including the PI3K/Akt, MAPK/ERK, and Rho GTPase signaling axes, and modulates the Hippo/YAP pathway.[6][8] These pathways collectively orchestrate changes in cytoskeletal organization, gene expression, and cell behavior, playing pivotal roles in development, wound healing, and diseases such as cancer.[2][9] This document outlines the core molecular mechanisms, presents key quantitative data, details relevant experimental protocols, and illustrates these complex interactions through signaling diagrams for researchers, scientists, and drug development professionals.

Core Signaling Cascade: From Integrin Ligation to Intracellular Response

The "outside-in" signaling process begins when cells interact with fibronectin in the ECM. This interaction is not merely for anchorage but is a dynamic process that translates extracellular cues into intracellular action.

Ligand-Receptor Interaction and Focal Adhesion Assembly

The most well-characterized adhesion motif in fibronectin is the RGD (Arginyl-Glycyl-Aspartic acid) sequence, located in the 10th type III repeat of fibronectin (FNIII10).[10][11] This sequence is recognized by at least eight different integrin heterodimers, including α5β1 and αvβ3.[10] The binding of α5β1 integrin is further stabilized by a "synergy site" (e.g., PHSRN) on the adjacent 9th type III repeat (FNIII9), which enhances binding affinity and specificity.[4][12]

This initial ligand-receptor engagement triggers the clustering of integrins on the cell membrane.[13] These clusters recruit a multitude of scaffolding and signaling proteins, forming complex structures known as focal adhesions.[13] Key early events in focal adhesion assembly include the recruitment of proteins like talin and vinculin, which link the integrin cytoplasmic tails to the actin cytoskeleton.[13]

Activation of the FAK/Src Kinase Complex

The formation of focal adhesions serves as a platform for the activation of non-receptor tyrosine kinases, which are central to propagating the signal.

-

FAK Recruitment and Autophosphorylation: Focal Adhesion Kinase (FAK), a key initiator of the signaling cascade, is recruited to the cytoplasmic tails of clustered integrins.[13] This recruitment and clustering facilitate the autophosphorylation of FAK at the Tyrosine-397 (Y397) residue.[6][14]

-

Src Kinase Recruitment and Activation: The newly created phospho-tyrosine 397 (pY397) site on FAK acts as a high-affinity docking site for the SH2 domain of the Src family of tyrosine kinases.[14][15] The binding of Src to FAK leads to Src's activation. Activated Src, in turn, phosphorylates FAK on other tyrosine residues (e.g., Y861, Y925), which fully activates FAK's kinase activity and creates further docking sites for other signaling molecules.[6][7]

The activated FAK/Src complex is a critical signaling hub that phosphorylates numerous focal adhesion-associated proteins, including paxillin (B1203293) and p130Cas, thereby amplifying and diversifying the downstream signal.[5][14]

Major Downstream Signaling Pathways

The activated FAK/Src complex orchestrates a wide range of cellular responses by engaging several major signaling pathways.

-

PI3K/Akt Pathway: The FAK pY397 site can recruit the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[6][16] The PI3K/Akt pathway is a cornerstone of cell survival signaling, promoting anti-apoptotic effects.[16]

-

MAPK/ERK Pathway: The FAK/Src complex can phosphorylate adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK (MAPK) cascade.[6] This pathway is a potent regulator of cell proliferation, differentiation, and gene expression.[6]

-

Rho Family GTPases: Fibronectin adhesion dynamically regulates the activity of Rho family small GTPases, which are master regulators of the actin cytoskeleton.[17][18]

-

Rac1 and Cdc42: Often activated early during cell spreading, they promote the formation of lamellipodia and filopodia, respectively, driving cell protrusion and migration.[18]

-

RhoA: Its activation is typically more sustained and requires the assembly of a fibronectin matrix.[17][19] RhoA activation, via its effector ROCK, promotes the formation of contractile actin stress fibers and mature focal adhesions, contributing to cell tension and stability.[17]

-

-

Hippo/YAP Pathway: Recent evidence shows that fibronectin adhesion acts as an upstream negative regulator of the Hippo tumor suppressor pathway.[8] The FAK-Src-PI3K signaling axis inhibits the Lats kinase, preventing the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP (Yes-associated protein).[8] Consequently, YAP translocates to the nucleus, where it partners with TEAD transcription factors to drive the expression of genes that promote cell proliferation and growth.[8][20]

Key Molecular Players and Quantitative Data

The fibronectin signaling network is composed of a diverse array of proteins. The table below summarizes the primary components.

Table 1: Key Proteins in the Fibronectin Signaling Pathway

| Protein | Category | Function in Pathway |

|---|---|---|

| Fibronectin (FN) | ECM Ligand | Provides adhesion motifs (RGD, synergy site) that initiate signaling.[11][21] |

| Integrins (e.g., α5β1, αvβ3) | Transmembrane Receptor | Bind to fibronectin motifs and transmit signals across the plasma membrane.[10][13] |

| FAK (Focal Adhesion Kinase) | Non-receptor Tyrosine Kinase | Key initiator; autophosphorylates upon integrin clustering to create a docking site for Src.[5][6] |

| Src | Non-receptor Tyrosine Kinase | Binds to FAK-pY397, becomes activated, and phosphorylates multiple downstream targets.[14][15] |

| Paxillin | Adaptor Protein | A major substrate of the FAK/Src complex; acts as a scaffold in focal adhesions.[5][14] |